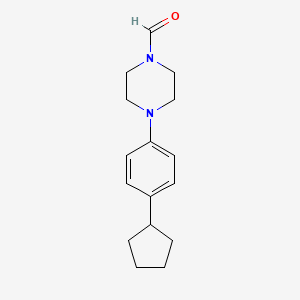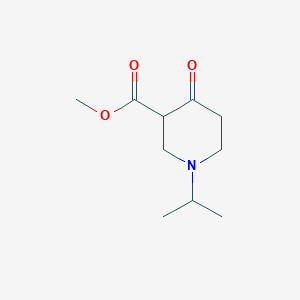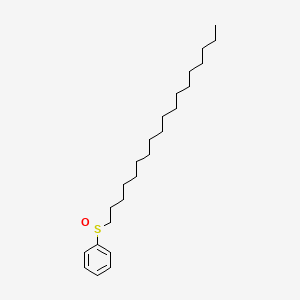![molecular formula C10H10ClF3S2 B14308720 {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene CAS No. 111832-14-5](/img/structure/B14308720.png)
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is an organosulfur compound characterized by the presence of a benzene ring attached to a disulfanyl group, which is further connected to a 3-chloro-1,1,1-trifluoropropan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene typically involves the reaction of 3-chloro-1,1,1-trifluoropropan-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiol group. The reaction mixture is then heated to facilitate the formation of the disulfide bond, resulting in the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as copper or palladium can enhance the reaction rate and yield. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: The chlorine atom in the 3-chloro-1,1,1-trifluoropropan-2-yl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)thio]methyl}benzene: Similar structure but with a thioether instead of a disulfide bond.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]methyl}benzene: Contains a sulfanyl group instead of a disulfanyl group.
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]ethyl}benzene: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene is unique due to its combination of a disulfide bond and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.
Propiedades
| 111832-14-5 | |
Fórmula molecular |
C10H10ClF3S2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
[(3-chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methylbenzene |
InChI |
InChI=1S/C10H10ClF3S2/c11-6-9(10(12,13)14)16-15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
UQEVMSRUQOUVLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSSC(CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)


![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)


